molecular formula C11H21N B1664051 2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl- CAS No. 64048-83-5

2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-

Cat. No. B1664051
CAS RN: 64048-83-5
M. Wt: 167.29 g/mol
InChI Key: HUUKPCNVNYZLFY-UHFFFAOYSA-N
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Description

2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl- is a bioactive chemical.

Scientific Research Applications

Antiarrhythmic and Anesthetic Properties

  • A series of derivatives of this compound have demonstrated antiarrhythmic activity in guinea pigs and mice, and local anesthetic effects in rabbits and mice, comparing favorably with lidocaine (Longobardi et al., 1980).
  • Similar studies showed that other derivatives also possess antiarrhythmic and local anesthetic properties, suggesting the versatility of these compounds in medical applications (Longobardi et al., 1979).

Synthesis and Structural Studies

  • A method has been developed for the synthesis of 4-aryl-functionalized azabicyclo[3.2.1]octanes, indicating the potential for creating diverse derivatives for various applications (Armstrong & Bergmeier, 2017).
  • Research on the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives opened new routes for asymmetric synthesis of related compounds (Mahía et al., 2017).

Biological and Pharmacological Studies

  • Investigation into the structural and conformational aspects of esters derived from these compounds has contributed to understanding their pharmacological potential (Izquierdo et al., 1991).
  • The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, demonstrates the significance of these structures in synthesizing biologically active molecules (Rodríguez et al., 2021).

Applications in Organic Synthesis

  • The synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes have been extensively studied due to their presence in various biologically active natural products and their value as versatile building blocks in organic synthesis (Flores & Díez, 2014).

properties

CAS RN

64048-83-5

Product Name

2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2,3,4,4-tetramethyl-2-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H21N/c1-8-11(2,3)9-5-6-10(7-9)12(8)4/h8-10H,5-7H2,1-4H3

InChI Key

HUUKPCNVNYZLFY-UHFFFAOYSA-N

SMILES

CC1C(C2CCC(C2)N1C)(C)C

Canonical SMILES

CC1C(C2CCC(C2)N1C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-
Reactant of Route 2
2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-
Reactant of Route 3
2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-
Reactant of Route 4
2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-
Reactant of Route 5
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2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-
Reactant of Route 6
2-Azabicyclo(3.2.1)octane, 2,3,4,4-tetramethyl-

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